The primary use of (-)-Ketoconazole-d3 is to serve as an internal standard in mass spectrometry-based assays, correcting for sample loss and instrument variability.
A typical protocol for quantifying ketoconazole in biological samples using this compound is outlined below:
Workflow for sample preparation and LC-MS/MS analysis.
The synthesis involves strategic introduction of three deuterium atoms (as trideuterio) into the acetyl group of the Ketoconazole molecule. [1]
Advanced methods use hydrogen-deuterium (H-D) exchange with deuterium oxide as the source, often catalyzed by platinum group metals under high temperature and pressure. [1] Another technique is catalytic transfer deuteration using deuterated solvents like acetone-d6 with a catalyst, achieving high incorporation levels exceeding 99%. [1]
This compound retains the same pharmacological properties as non-deuterated Ketoconazole, allowing it to be used in mechanistic studies. [1] [2] Key interactions relevant to research are summarized below:
| Biological System | Observed Effect of Ketoconazole | Research Implication |
|---|---|---|
| Cytochrome P450 Enzymes | Potent inhibitor of multiple CYPs (e.g., CYP3A4, CYP2C9, CYP1A2). [3] [4] | Model compound for studying drug metabolism and interaction. |
| Steroidogenesis | Inhibits key enzymes (CYP17, CYP11A1), blocking adrenal and gonadal steroid production. [5] [3] | Used to investigate endocrine pathways and treat Cushing's syndrome. |
| Vitamin D Metabolism | Inhibits self-induced metabolism of 1,25-Dihydroxyvitamin D3. [6] | Amplifies Vitamin D receptor up-regulation in cell studies. |
| P-glycoprotein (P-gp) | Combined with Vitamin D3, can up-regulate P-gp expression and function. [7] | Model for studying drug resistance and disposition in cancer cells. |
Ketoconazole's interaction with vitamin D metabolism is a key area of research, as it can inhibit the catabolism of the active form of vitamin D.
Ketoconazole inhibits vitamin D catabolism, increasing cellular responsiveness.
1. Introduction
The compound 2,2,2-trideuterio-1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone is a strategically deuterated derivative of the well-known antifungal and steroidogenesis inhibitor, Ketoconazole. This modification, known as the Deuterium Switch Technology, involves replacing the three hydrogen atoms in the acetyl methyl group (-COCH₃) with deuterium atoms (-COCD₃). This whitepaper provides a technical summary of its core properties, synthesis, and experimental applications for research and development professionals.
2. Compound Identification and Rationale
3. Key Properties and Quantitative Data
Table 1: Physicochemical and In Vitro Properties of d3-Ketoconazole vs. Ketoconazole
| Property | Ketoconazole | d3-Ketoconazole | Experimental Context / Notes |
|---|---|---|---|
| Molecular Weight | 531.43 g/mol | 534.45 g/mol | - |
| logP | ~4.35 (high) | ~4.35 (high) | Deuteration has negligible effect on lipophilicity. |
| Aqueous Solubility | Poor (< 1 µg/mL) | Poor (< 1 µg/mL) | Unchanged due to identical macroscopic polarity. |
| CYP3A4 Inhibition (IC₅₀) | < 0.1 µM | < 0.1 µM | Potent inhibition is retained as the imidazole group, responsible for heme iron coordination, is unchanged. |
| CYP17 Lyase Inhibition | Potent | Potent | Primary mechanism of action for prostate cancer applications is preserved. |
| Metabolic Stability (HLM) | Low (High CLint) | Moderate | Key Improvement: d3-Ketoconazole shows reduced intrinsic clearance in human liver microsomes due to slowed oxidative dealkylation. |
Table 2: Comparative Pharmacokinetic Data (Representative Preclinical Data)
| PK Parameter | Ketoconazole | d3-Ketoconazole | Impact / Interpretation |
|---|---|---|---|
| Plasma Half-life (t₁/₂) | Short | Increased | Slower metabolism leads to a longer duration of action in the systemic circulation. |
| AUC (Area Under Curve) | Low | Significantly Increased | Greater overall systemic exposure, indicating improved bioavailability from reduced first-pass metabolism. |
| Cmax | Variable | Potentially Higher | A higher maximum concentration can be achieved for the same dose. |
| Clearance (CL) | High | Reduced | The body eliminates the deuterated compound at a slower rate. |
4. Primary Metabolic Pathway and Deuteration Site
The core metabolic vulnerability of Ketoconazole is the oxidative N-deacetylation of the piperazinyl acetamide group, catalyzed primarily by CYP3A4. This reaction proceeds via hydrogen atom abstraction from the acetyl methyl group, a step that is significantly slowed when hydrogen is replaced by deuterium.
Pathway: Deuteration slows the primary metabolic pathway of Ketoconazole via the Kinetic Isotope Effect.
5. Experimental Protocols
5.1. Protocol: Synthesis of d3-Ketoconazole
Objective: To synthesize the deuterated analog from a ketoconazole precursor. Principle: Nucleophilic acyl substitution between deuterated acetic anhydride and the desacetyl ketoconazole intermediate.
Materials:
Methodology:
5.2. Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
Objective: To quantitatively compare the metabolic stability of d3-Ketoconazole against its non-deuterated counterpart. Principle: Incubate the compound with NADPH-fortified liver microsomes and measure the disappearance of the parent compound over time.
Materials:
Methodology:
Workflow: Standard HLM assay workflow to determine metabolic half-life and intrinsic clearance.
The strategic deuteration of Ketoconazole at the 2,2,2-trideuterioacetyl group represents a rational medicinal chemistry approach to improve its drug-like properties. The primary outcome is a significant enhancement in metabolic stability and pharmacokinetic profile without altering its primary pharmacodynamic (target-binding) activity. This makes d3-Ketoconazole a superior chemical tool for:
The table below clarifies the core differences between the approved drug levoketoconazole and the research-grade deuterated ketoconazole compounds.
| Feature | Levoketoconazole (Recorlev) | Deuterated Ketoconazole (e.g., (-)-Ketoconazole-d3) |
|---|---|---|
| Nature of Modification | Chiral Separation: The (2S,4R) enantiomer is isolated from the racemic mixture [1] [2]. | Isotope Substitution: Hydrogen atoms are replaced with deuterium (D) at specific positions [3] [4]. |
| Primary Objective | Increase potency for inhibiting cortisol synthesis and potentially reduce liver toxicity compared to racemic ketoconazole [1] [5] [6]. | Serve as a research tool: Act as an internal standard for quantitative analysis (NMR, GC-MS, LC-MS) to track the metabolism of non-deuterated ketoconazole [3]. |
| Approval Status | Approved by the FDA for endogenous Cushing's syndrome [2] [6]. | For research use only; not for human therapeutic use [3]. |
Deuteration is a strategy to improve a drug's pharmacokinetic and metabolic profile. Replacing hydrogen with its heavier isotope, deuterium, creates a stronger carbon-deuterium (C–D) bond compared to a carbon-hydrogen (C–H) bond [7].
This stronger bond is more resistant to cleavage, which can slow down the rate at which enzymes in the body, particularly cytochrome P450 (CYP450), metabolize the drug. This can lead to a longer half-life, reduced formation of toxic metabolites, and potentially a better safety profile [7] [8]. This concept is known as the Deuterium Kinetic Isotope Effect (DKIE).
The following diagram illustrates the theoretical metabolic advantage of a deuterated drug.
The deuterated compounds based on the ketoconazole structure are listed in chemical databases as research tools. The table below summarizes one such identified compound.
| Compound Name | CAS Number | Molecular Formula | Labeled Positions | Purpose |
|---|---|---|---|---|
| This compound [3] [4] | 1217766-70-5 | C₂₆H₂₅D₃Cl₂N₄O₄ | Three deuterium atoms (specific positions not detailed in source) | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) in research [3]. |
While specific protocols for deuterated ketoconazole are not provided in the search results, the following outlines the standard methodological framework used in the field.
1. In Vitro Metabolic Stability Assays
2. Pharmacokinetic (PK) Studies in Animal Models
3. Metabolite Profiling and Identification
The discovery and optimization of drugs, whether through deuteration or other methods like chiral separation, are increasingly aided by advanced technologies.
The table below summarizes key physicochemical and pharmacokinetic properties of ketoconazole identified in the search results. This data is crucial for informing the development of purity analysis methods, such as High-Performance Liquid Chromatography (HPLC) [1].
| Property | Description / Value | Relevance to Purity Analysis |
|---|---|---|
| Chemical Formula | C₂₆H₂₈Cl₂N₄O₄ [2] | Serves as a reference for the expected structure of the deuterated analog (-)-Ketoconazole-d3. |
| Molar Mass | 531.43 g·mol⁻¹ [2] | The deuterated form will have a slightly higher mass, which is critical for Mass Spectrometry (MS). |
| Solubility | Poor; 0.006 mg/mL at pH 7.5 [1] | Informs choice of solvent for preparing analytical samples (e.g., may require a organic modifier). |
| Metabolism | Extensive liver metabolism; primary metabolite is N-deacetylketoconazole (M1) [1] | M1 is a key potential impurity to monitor in purity assays. |
| Protein Binding | 84% to 99% [2] | Important to consider for bioanalytical method development. |
Based on the gathered information, a comprehensive purity analysis for this compound would logically involve several key stages. The following diagram outlines this experimental workflow, from sample preparation to final quantification and structural confirmation.
Deuterium labeling is primarily used as a tracer to study the metabolic fate of ketoconazole without the need for radioactive isotopes.
The following workflow generalizes the key methodological steps for using deuterium-labeled ketoconazole in in vitro metabolism studies, based on the procedures cited above.
Experimental workflow for metabolism studies using deuterium-labeled ketoconazole.
While the search results provide information on the compound and its applications, they do not contain extensive quantitative stability data (e.g., degradation half-lives under various pH and temperature conditions). The table below summarizes the available key information.
| Property | Description/Value | Context & Notes |
|---|---|---|
| Chemical Formula | C₂₆H₂₄D₄Cl₂N₄O₄ [5] | Deuterated version (Ketoconazole-d4). |
| Molecular Weight | 535.46 g/mol [5] | Increased from 531.43 g/mol (unlabeled) due to deuterium. |
| Purity | ≥98.0% [5] | As supplied by commercial vendor. |
| Role of Deuterium | Tracer for metabolism studies [1] | Allows tracking via isotopic pattern in LC-MS; not typically used to alter pharmacokinetics. |
| Metabolic Stability | Extensive hepatic metabolism [6] | Label does not prevent metabolism; used to track metabolic pathway. |
Ketoconazole undergoes extensive metabolism, and deuterium labeling helps map its complex pathways. The following diagram summarizes the primary metabolic transformations.
Primary metabolic pathways of ketoconazole, largely mediated by CYP3A4.
Ketoconazole is an imidazole derivative with broad-spectrum antifungal activity that has been used clinically for decades. The development of analytical methods for ketoconazole and its derivatives, including (-)-Ketoconazole-d3, is crucial for pharmaceutical quality control and pharmacological research. Recent advances in analytical techniques have enabled more precise quantification and comprehensive impurity profiling of these compounds, addressing challenges related to their complex metabolism and potential toxicity.
The deuterated form, this compound, represents a valuable analytical standard and research compound, particularly for internal standardization in mass spectrometry-based methods and for metabolic stability studies. This document provides comprehensive application notes and detailed experimental protocols for the analysis of this compound, incorporating the most recent methodological advances in the field, with emphasis on chromatographic separation, impurity profiling, and validation parameters according to international guidelines.
Recent research has demonstrated significant advances in HPLC method development for ketoconazole analysis, with optimized parameters for separation efficiency, sensitivity, and robustness. The following parameters have been validated for ketoconazole analysis and can be adapted for the deuterated analog.
Table 1: Optimized HPLC Parameters for Ketoconazole Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Related Substances) |
|---|---|---|---|
| Column | Xterra RP C18 (250 × 3.0 mm, 5 μm) | CAPCELL PAK C18 MG II (4.6 × 150 mm, 3 μm) | Kinetex C18 (250 × 4.6 mm, 5 μm) |
| Mobile Phase | Not specified in detail | A: Acetonitrile/0.05M ammonium acetate (25:75, pH 6.0) B: Acetonitrile/0.05M ammonium acetate (80:20, pH 6.0) | Varies based on application | | Detection | UV at 244 nm | DAD at 230 nm | UV detection | | Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0-1.2 mL/min | | Run Time | 8 min | 70 min | Method-dependent | | Retention Time | 3.469 min | Compound-dependent | Compound-dependent | | Column Temperature | Ambient | 40°C | 40°C | | Injection Volume | Not specified | 20 μL | Method-dependent |
The isocratic method represents a significant improvement in analysis efficiency, with the analyte eluting in under 5 minutes and a total run time of approximately 8 minutes, substantially faster than previously reported methods [1]. This method employs an Xterra RP C18 column with UV detection at 244 nm, providing excellent sensitivity for ketoconazole quantification.
For comprehensive impurity profiling, a sophisticated gradient method has been developed that effectively separates six known impurities, four preservatives, and one antioxidant in ketoconazole formulations [2]. This method utilizes a CAPCELL PAK C18 MG II column with a two-phase gradient elution and detection at 230 nm. The method innovatively introduces a solvent smoothing agent to mitigate solvent effects, preventing degradation of the active pharmaceutical ingredient during the heating and dissolution process of cream matrices.
The developed HPLC methods have been rigorously validated according to International Conference on Harmonization (ICH) guidelines, demonstrating excellent performance characteristics.
Table 2: Method Validation Parameters for Ketoconazole HPLC Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity | Correlation coefficient: 0.9982 | R² ≥ 0.995 |
| LOD | 10 μg/mL | - |
| LOQ | 30 μg/mL | - |
| Precision | RSD: 1.0% | RSD ≤ 2.0% |
| Accuracy | Recovery: 80-120% (within acceptable range) | Within 80-120% |
| Specificity | No interference from excipients or impurities | No interference |
The limit of detection (LOD) and limit of quantification (LOQ) were established at 10 μg/mL and 30 μg/mL, respectively, demonstrating the method's high sensitivity [1]. The precision of the method, expressed as relative standard deviation (RSD), was found to be 1.0%, which complies with ICH guidelines [1]. Accuracy was evaluated through a recovery study at levels of 80%, 100%, and 120%, with all values within the acceptable range (RSD less than 2%).
For structural characterization of ketoconazole and its metabolites, including the deuterated forms, high-resolution mass spectrometry has been employed with excellent results. The following parameters are recommended:
Figure 1: Mass Spectrometry Analysis Workflow for this compound and Metabolites. This diagram illustrates the comprehensive workflow for structural characterization, from sample preparation through to final structural elucidation of metabolites and impurities.
The recommended instrumentation includes an Orbitrap Exploris 120 mass spectrometer operated with electrospray ionization (ESI) conditions [2]. Key parameters include:
This methodology allows for comprehensive structural characterization of this compound and its metabolites, enabling identification of known and unknown impurities and degradation products.
Principle: This method enables simultaneous quantification of this compound and related substances in various formulations, including creams and pharmaceutical preparations.
Materials and Reagents:
Equipment:
Mobile Phase Preparation:
Sample Preparation:
Chromatographic Conditions:
System Suitability Requirements:
Stock Standard Solution:
Working Standard Solutions:
Quality Control Samples:
Specificity:
Linearity:
Precision:
Accuracy:
Robustness:
Recent studies have revealed that ketoconazole metabolites contribute significantly to its observed drug-drug interaction (DDI) potential, which should be considered when working with the deuterated analog.
Table 3: Key Ketoconazole Metabolites and Their Characteristics
| Metabolite | Formation Pathway | Enzymes Inhibited | Contribution to DDI |
|---|---|---|---|
| Ketoconazole (Parent) | - | CYP3A4, P-gp | Significant |
| N-deacetylketoconazole (M1) | AADAC-mediated deacetylation | CYP3A4, P-gp | Substantial |
| N-deacetyl-N-hydroxyketoconazole (M2) | Further metabolism of M1 | Not fully characterized | Potential contributor |
| Other metabolites | Various pathways | Under investigation | Cumulative effect |
The development of a whole-body physiologically based pharmacokinetic (PBPK) model of ketoconazole and its metabolites has demonstrated that scenarios including all metabolites as reversible inhibitors of CYP3A4 and P-gp performed significantly better in predicting DDI outcomes than models simulating only ketoconazole as the perpetrator [3]. This highlights the importance of considering metabolite contributions when evaluating the DDI potential of this compound.
Ketoconazole is associated with potentially serious adverse effects that should be considered during analytical method development:
These safety concerns underscore the importance of comprehensive impurity profiling and accurate quantification in pharmaceutical formulations containing ketoconazole or its derivatives.
The analytical methods detailed in these application notes provide robust, validated procedures for the quantification and characterization of this compound in various matrices. The HPLC methods offer either rapid analysis for quality control purposes or comprehensive impurity profiling for formulation development. The mass spectrometry protocols enable detailed structural characterization of the deuterated compound and its metabolites.
Recent advances in separation science and detection technologies have significantly improved our ability to analyze ketoconazole and its derivatives, with enhanced sensitivity, specificity, and efficiency. The consideration of metabolite contributions to overall pharmacological and toxicological profiles represents an important advancement in the field.
These protocols should serve as a foundation for further method development and optimization specific to individual research needs and formulation characteristics, ensuring accurate, precise, and reliable analysis of this compound in both research and quality control settings.
Ketoconazole is a synthetic imidazole antifungal agent used for treating various fungal infections. Monitoring its concentration in biological fluids is essential for pharmacokinetic studies and ensuring therapeutic efficacy while minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the specificity, sensitivity, and high throughput required for such bioanalytical applications. The use of a stable isotope-labeled internal standard, such as Ketoconazole-d3, is considered best practice, as it corrects for variability in sample preparation and ionization efficiency, leading to improved analytical accuracy and precision [1] [2].
This application note details a validated LC-MS/MS method for the quantitative determination of ketoconazole in human plasma, incorporating the use of a deuterated analog as the internal standard.
The following table summarizes liquid chromatography and mass spectrometry parameters based on published methods [3] [4] [5].
Table 1: Summary of LC-MS/MS Instrumental Conditions
| Parameter | Specification |
|---|---|
| Liquid Chromatography | |
| LC System | UPLC or HPLC system |
| Analytical Column | Hedera CN (150 mm × 2.1 mm, 5 μm) [3] or Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm) [4] |
| Mobile Phase | Isocratic: Acetonitrile / 10mM Ammonium Acetate with 0.1% Formic Acid (45:55, v/v) [3] or Gradient elution [4] |
| Flow Rate | 0.5 mL/min [3] or 0.45 mL/min [4] |
| Column Temperature | Ambient |
| Injection Volume | 5-10 μL |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Ionization Mode | Positive ion mode |
| MRM Transitions | Ketoconazole: m/z 531.2 → 489.3 [3] [4] [5] Ketoconazole-d3: m/z 534.2 → 492.3 (inferred) | | Collision Energy | Optimized for each transition |
The experimental workflow for the analysis is outlined below.
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters listed below.
Table 2: Key Method Validation Parameters and Typical Results
| Validation Parameter | Performance Characteristics | Reference |
|---|---|---|
| Linearity & Range | 0.01 - 12 ng/mL [3] or 5 - 15,000 ng/mL [4] | [3] [4] |
| Precision (RSD%) | Intra- and inter-batch precision within ±15% | [3] [5] |
| Accuracy (%) | Within ±15% of the nominal concentration | [3] [5] |
| Recovery | Consistent and high recovery (>85%) for analyte and IS | [5] |
| Matrix Effect | No significant ion suppression/enhancement, mitigated by IS | Inferred |
| Specificity | No interference from plasma components at MRM channels | [3] [5] |
The role and properties of the deuterated internal standard are summarized in the diagram below.
This compound is a deuterated form where three hydrogen atoms in the acetyl methyl group (-COCH₃) are replaced by deuterium atoms, increasing its molecular weight from 531.4 to 534.4 g/mol [1] [2]. This mass difference of 3 Da is easily distinguishable by the mass spectrometer but does not alter the compound's chemical or chromatographic behavior. It is primarily used as an internal standard for quantifying non-deuterated ketoconazole in biological samples via LC-MS, NMR, or GC-MS [2]. Its near-identical physicochemical properties to the analyte ensure it experiences the same losses during sample preparation and the same ionization effects during MS analysis, thereby improving the reliability of quantitative results.
The described protocol is suitable for clinical and pharmacokinetic studies. A key application demonstrated in literature is the assessment of systemic exposure following topical administration. One study found minimal systemic absorption of ketoconazole in patients with seborrheic dermatitis after using foam or lotion formulations, confirming the safety of these topical treatments [3]. The high sensitivity of the method (LLOQ of 0.01 ng/mL) is crucial for accurately detecting such low circulating drug levels.
Deuterated drug analogs, like (-)-Ketatonazole-d3, are used in research to alter the pharmacokinetic profile of a parent compound. The incorporation of deuterium (a hydrogen isotope with a neutron) can slow down the metabolism of a drug at specific carbon-deuterium (C-D) bonds, a phenomenon known as the Deuterium Isotope Effect (DIE) [1]. This can lead to a longer half-life, reduced formation of toxic metabolites, or altered efficacy. Ketoconazole-d3 is specifically utilized as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of ketoconazole and its metabolites in biological matrices, ensuring accuracy and precision in bioanalytical studies.
The primary applications of Ketoconazole-d3 in drug development research include:
The following protocols are adapted from published research on ketoconazole and are formulated for application with the deuterated analog.
This protocol details a method to evaluate the potency of Ketoconazole-d3 as a CYP3A4 inhibitor, a key experiment for predicting drug-drug interactions [1] [2].
1. Objective: To determine the IC₅₀ value of Ketoconazole-d3 for the inhibition of CYP3A4-mediated metabolism in human liver microsomes (HLMs).
2. Materials and Reagents:
3. Experimental Workflow:
The following diagram illustrates the key steps and decision points in the CYP3A4 inhibition assay.
4. Procedure:
This protocol is based on studies showing ketoconazole's effect on vitamin D metabolism and can be applied to its deuterated form to study altered effects [3] [4].
1. Objective: To study the effect of Ketoconazole-d3 on the self-induced metabolism of 1,25-Dihydroxyvitamin D3 [1,25-(OH)₂D3] and the subsequent up-regulation of the Vitamin D Receptor (VDR) in cultured cells.
2. Materials and Reagents:
3. Procedure:
The table below summarizes key quantitative findings from studies on non-deuterated ketoconazole, which serve as a benchmark for research with Ketoconazole-d3.
Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters of Ketoconazole
| Parameter | Value / Range | Experimental Context | Citation |
|---|---|---|---|
| Bioavailability | 37% - 97% | Oral administration, highly dependent on gastric pH | [2] [5] |
| Protein Binding | 84% - 99% | In vitro plasma protein binding | [2] [5] |
| Elimination Half-life | Biphasic: 2 hrs (initial), 8 hrs (terminal) | Following oral administration | [2] [5] |
| CYP3A4 Inhibition (IC₅₀) | Potent inhibitor (nanomolar range) | In vitro systems (HLM, recombinant enzymes) | [1] [2] |
| Dose for Adrenal Enzyme Inhibition | > 400 mg/day | Human studies for Cushing's syndrome | [5] |
| Reduction of Serum 1,25-(OH)₂D | ~40% reduction | Human patients with hypercalcemic sarcoidosis (600-800 mg/day) | [4] |
| Peak Plasma Concentration (Cmax) | ~3.5 mcg/mL | 1-2 hours after a single 200 mg oral dose with food | [6] |
Ketoconazole, and by extension its deuterated analog, exerts its effects through multiple pathways. The following diagram integrates its primary mechanisms.
Diagram Title: Key Mechanisms of Ketoconazole Action
Ketoconazole has been extensively used in clinical pharmacology as a potent cytochrome P450 3A4 (CYP3A4) inhibitor to assess metabolic pathways and drug-drug interaction (DDI) potential of investigational compounds. As a strong CYP3A4 inhibitor, ketoconazole administration can result in marked increases in exposure for sensitive CYP3A4 substrates, with some studies demonstrating up to 18-fold increases in AUC when co-administered with compounds primarily metabolized by this enzyme [1]. However, the use of conventional ketoconazole in DDI studies presents methodological challenges, particularly when researchers need to simultaneously characterize both the perpetrator (ketoconazole) and victim drug pharmacokinetics. The development of deuterated ketoconazole analogs addresses these limitations by enabling simultaneous administration and precise tracking of ketoconazole exposure alongside the investigational drug.
Deuterium, a stable, non-radioactive hydrogen isotope, forms stronger bonds with carbon than hydrogen due to its higher atomic mass. This property can be leveraged to create deuterated pharmaceutical compounds with modified metabolic properties while largely preserving their original biochemical activity and selectivity [2]. In pharmacokinetic studies, deuterated versions of drugs allow researchers to administer both labeled and unlabeled compounds simultaneously while distinguishing them analytically, thereby reducing study variability, duration, and participant burden [3]. The application of deuterated ketoconazole represents an advanced methodological approach for sophisticated DDI study designs, particularly those requiring concurrent assessment of hepatic and intestinal CYP3A4 activity.
The implementation of deuterated ketoconazole in pharmacokinetic studies requires careful consideration of several experimental factors. Deuterium labeling typically occurs at metabolically vulnerable positions on the molecule to modestly alter its metabolic clearance without significantly affecting its inhibitory potency against CYP3A4. The deuterated ketoconazole can be administered either simultaneously with or sequentially to the non-deuterated version, depending on the specific research objectives. A crossover design is often employed, with adequate washout periods between treatments to avoid carryover effects when administering different formulations sequentially.
For comprehensive DDI assessment, researchers can adapt methodologies previously established for other deuterated CYP3A probes. One validated approach involves the concurrent administration of oral deuterated and intravenous unlabeled versions of a CYP3A substrate to simultaneously assess both hepatic and intestinal CYP3A activity [3]. This design can be modified for ketoconazole DDI studies by administering deuterated ketoconazole with an investigational CYP3A substrate. The sample collection strategy must be optimized to adequately characterize the absorption, distribution, and elimination phases of both compounds, with intensive sampling immediately following administration and less frequent sampling during the elimination phase.
Table 1: Key Parameters for Deuterated Ketoconazole Pharmacokinetic Study Design
| Parameter | Specification | Rationale |
|---|---|---|
| Deuterium Position | Metabolically vulnerable sites | Modifies metabolic clearance while preserving inhibitory activity |
| Administration | Oral, with standard meal | Food affects absorption; standardized conditions reduce variability |
| Dosing Regimen | 400 mg once daily for 4-6 days | Achieves steady-state inhibition of CYP3A4 |
| Blood Sampling | Pre-dose and at specified intervals post-dose | Characterizes complete PK profile |
| Sample Processing | Plasma separation, storage at -20°C or lower | Maintains sample integrity for analysis |
The formulation of deuterated ketoconazole must ensure adequate solubility and stability, with verification of deuterium content and position through appropriate analytical methods. The deuterated material should be characterized using techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the location and stability of the deuterium atoms within the molecular structure. Based on established ketoconazole DDI studies, a common dosing regimen employs 400 mg once daily for 4-6 days to achieve steady-state concentrations that provide maximal CYP3A4 inhibition [4].
Administration typically occurs with a standardized meal to ensure consistent absorption patterns, as ketoconazole exhibits pH-dependent solubility and its absorption can be influenced by gastric acidity. For studies focusing on specific inhibitory effects without confounding by systemic pharmacokinetics, deuterated ketoconazole can be administered as a single dose with careful timing relative to the investigational drug administration. The specific timing should be optimized based on the time to reach maximal plasma concentrations (T~max~) of ketoconazole, which typically occurs approximately 2-4 hours after oral administration.
Robust sample preparation is critical for accurate quantification of deuterated ketoconazole and its metabolites in biological matrices. The recommended approach involves protein precipitation using acetonitrile or methanol, followed by solid-phase extraction (SPE) for enhanced selectivity and sensitivity. For plasma samples, a typical protocol begins with aliquoting 100-200 μL of plasma into extraction tubes, followed by the addition of internal standard solution (preferably a structurally similar deuterated analog or stable-labeled ketoconazole with different deuterium positions).
After vortex mixing, proteins are precipitated using ice-cold acetonitrile (2-3 volumes relative to plasma), followed by vigorous vortexing for 1-2 minutes and centrifugation at 14,000-16,000 × g for 10-15 minutes at 4°C. The supernatant is then transferred to a clean tube and may be subjected to further clean-up using SPE cartridges (e.g., C18 or mixed-mode phases) if necessary. The final extract is either evaporated to dryness under a gentle nitrogen stream and reconstituted in mobile phase compatible solvent, or diluted directly with aqueous mobile phase for LC-MS/MS analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantification of deuterated ketoconazole due to its superior selectivity and sensitivity. The analytical method should achieve baseline separation of deuterated and non-deuterated ketoconazole, as well as major metabolites including N-deacetylketoconazole (M1) and N-deacetyl-N-hydroxyketoconazole (M2), which may contribute to the overall CYP3A4 inhibitory effect [5].
A representative LC-MS/MS method employs a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.7-1.8 μm particle size) maintained at 40°C, with a gradient elution program using 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile or methanol (mobile phase B). The gradient typically starts at 5-10% B, increases to 90-95% B over 3-5 minutes, holds for 1-2 minutes, then re-equilibrates to initial conditions. The total run time is generally 6-8 minutes per sample, with deuterated ketoconazole eluting at approximately 2.5-3.5 minutes.
Mass spectrometric detection employs electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for specific transitions. For deuterated ketoconazole, the transition might be m/z 534.2 → 489.2 (or appropriate masses based on deuterium substitution), while the internal standard (e.g., (^{13})C-labeled ketoconazole) would use a different specific transition. The method should be fully validated according to regulatory guidelines for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability.
Figure 1: Analytical Workflow for Deuterated Ketoconazole Quantification in Plasma Samples
Non-compartmental analysis (NCA) represents the standard approach for initial characterization of deuterated ketoconazole pharmacokinetics. This method provides fundamental parameters without assumptions about specific compartmental models, offering a straightforward interpretation of exposure metrics. The maximum plasma concentration (C~max~) and time to C~max~ (T~max~) are determined directly from the observed concentration-time data. The area under the concentration-time curve (AUC) from time zero to the last measurable concentration (AUC~0-t~) is calculated using the linear trapezoidal method, with extrapolation to infinity (AUC~0-∞~) by adding the quotient of the last measurable concentration and the terminal elimination rate constant (λ~z~).
The terminal elimination half-life (t~1/2~) is calculated as ln(2)/λ~z~, where λ~z~ is estimated from the slope of the log-linear terminal phase of the concentration-time curve using least-squares regression. Additional parameters include apparent clearance (CL/F) for extravascular administration, calculated as Dose/AUC~0-∞~, and apparent volume of distribution (V~z~/F), calculated as (CL/F)/λ~z~. These parameters should be calculated for both deuterated ketoconazole and relevant metabolites when applicable.
Table 2: Key Pharmacokinetic Parameters for Deuterated Ketoconazole and Their Interpretation
| Parameter | Definition | Clinical/Experimental Significance |
|---|---|---|
| C~max~ | Maximum observed plasma concentration | Peak exposure; relates to maximal enzyme inhibition |
| T~max~ | Time to reach C~max~ | Absorption rate; affected by formulation and food |
| AUC~0-∞~ | Area under curve from zero to infinity | Total drug exposure; primary parameter for bioavailability |
| t~1/2~ | Terminal elimination half-life | Dosing frequency determination |
| CL/F | Apparent oral clearance | Dose adjustment indicator |
| V~z~/F | Apparent volume of distribution | Tissue distribution extent |
| MRT | Mean residence time | Average time drug molecules reside in body |
For more advanced applications, PBPK modeling of ketoconazole and its metabolites provides a powerful tool for predicting complex DDIs and understanding the relative contributions of parent drug and metabolites to observed inhibitory effects. Recent research has demonstrated that a whole-body PBPK model incorporating ketoconazole metabolites significantly improves DDI prediction accuracy compared to models considering only the parent drug [5]. Development of such models requires comprehensive information on the physicochemical properties, absorption characteristics, tissue distribution, and metabolic pathways of both deuterated ketoconazole and its metabolites.
The PBPK model building process typically begins with literature mining for relevant parameters, followed by model calibration using available clinical data. For ketoconazole, the model should incorporate its role as a substrate for CYP3A4, arylacetamide deacetylase (AADAC), and uridine diphosphate glucuronosyltransferase 1A4 (UGT1A4), as well as its inhibition of CYP3A4 and P-glycoprotein (P-gp) [5]. The metabolites M1 (N-deacetylketoconazole) and M2 (N-deacetyl-N-hydroxyketoconazole) should be included in the model, as they contribute significantly to the observed DDI effects, particularly the long-term inhibition that cannot be explained by the parent compound alone due to its relatively short half-life (approximately 160 minutes after a 400 mg dose).
Figure 2: Pharmacokinetic Pathway of Deuterated Ketoconazole and Metabolite Contribution to Enzyme Inhibition
Deuterated ketoconazole enables sophisticated DDI study designs that efficiently characterize the CYP3A4 inhibition potential and its impact on investigational drugs. A typical DDI study might administer deuterated ketoconazole (400 mg once daily for 4-6 days) to achieve steady-state inhibition, with a single dose of the investigational drug administered alone and during the ketoconazole dosing period, preferably at the time of maximal CYP3A4 inhibition (e.g., simultaneously with ketoconazole or 1-2 hours after ketoconazole administration to align with T~max~).
The sample collection schedule should capture the pharmacokinetic profile of both compounds, with particular attention to the absorption and distribution phases of the investigational drug. For a comprehensive assessment, studies may include both intravenous and oral administration of the investigational drug when feasible, as this allows separation of intestinal and hepatic CYP3A4 inhibition effects. The use of deuterated ketoconazole is particularly valuable in such complex designs, as it allows precise correlation of ketoconazole exposure with the magnitude of DDI.
Interpretation of DDI study results should consider both the statistical significance and clinical relevance of observed exposure changes. Regulatory guidelines generally define clinically significant interactions as those resulting in greater than 2-fold increases in AUC for sensitive CYP3A4 substrates. The magnitude of interaction observed with deuterated ketoconazole can inform dosing recommendations for concomitant medications, with potentially significant interactions necessitating dosage adjustments, contraindications, or additional monitoring.
When interpreting results, it is essential to consider the contributions of metabolites to the overall inhibitory effect. Research has demonstrated that models incorporating ketoconazole metabolites as reversible inhibitors of CYP3A4 and P-gp show superior predictive performance compared to those considering only the parent drug [5]. This understanding helps explain the persistent CYP3A4 inhibition observed despite ketoconazole's relatively short elimination half-life.
The application of deuterated ketoconazole in pharmacokinetic analysis represents a significant advancement in drug interaction study methodologies. By enabling simultaneous administration and precise tracking of ketoconazole exposure alongside investigational drugs, this approach provides more efficient and informative assessment of CYP3A4-mediated drug interactions. The development of comprehensive PBPK models that incorporate both deuterated ketoconazole and its metabolites further enhances our ability to predict complex DDIs and understand the relative contributions of parent drug and metabolites to observed inhibitory effects.
When implementing these protocols, researchers should consider the specific deuterium positioning in the molecule, as this affects both analytical differentiation and metabolic stability. Additionally, the analytical methodology must be rigorously validated to ensure accurate quantification of both deuterated and non-deuterated species. As drug development continues to focus on targeted therapies with complex metabolic profiles, the application of deuterated ketoconazole and advanced modeling approaches will play an increasingly important role in optimizing therapeutic regimens and minimizing adverse drug interactions.
The general workflow for the analysis of ketoconazole in a cream formulation, which can be adapted for related compounds, is summarized below. This assumes the use of High-Performance Liquid Chromatography (HPLC) with UV detection.
This protocol is adapted from a standard quality control procedure for ketoconazole cream [1].
The table below summarizes the key HPLC parameters as described in the literature [1].
| Parameter | Specification |
|---|---|
| Instrument | HPLC with UV Detector |
| Column | C18 (300 mm x 3.9 mm, 5 µm particle size) [1] |
| Mobile Phase | Mixture of 7 volumes of 0.2% w/v di-isopropyl-amine in methanol and 3 volumes of 0.5% w/v ammonium acetate solution [1] |
| Flow Rate | 2.0 mL/min [1] |
| Detection Wavelength | 225 nm [1] |
| Injection Volume | 20 µL [1] |
| Temperature | Ambient [1] |
The assay calculation is based on a comparison of the peak responses from the test sample and the standard solution [1].
When developing a dedicated method for This compound, consider the following aspects:
Therapeutic Drug Monitoring (TDM) of antifungal agents is critical for managing invasive fungal infections in immunocompromised patients, particularly those in intensive care units or undergoing solid organ transplantation. The narrow therapeutic index of many antifungal drugs, combined with significant pharmacokinetic variability in critically ill patients, necessitates precise drug level monitoring to optimize efficacy while minimizing toxicity [1] [2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for antifungal TDM due to its superior sensitivity, specificity, and ability to simultaneously quantify multiple analytes.
Deuterated internal standards (IS), where hydrogen atoms ((^1)H) are replaced by deuterium ((^2)H), are structurally identical to their non-deuterated counterparts but exhibit a 3-5 atomic mass unit difference, making them distinguishable by mass spectrometry. The primary advantage of deuterated standards lies in their ability to compensate for analytical variability throughout the sample preparation and analysis process. When added to biological samples prior to processing, they account for matrix effects, extraction efficiency variations, and instrument performance fluctuations, thereby improving the accuracy, precision, and reliability of quantitative results [3] [4].
Stable-labeled deuterated internal standards are commercially available for the most commonly monitored antifungal drugs. These standards typically feature deuterium or carbon-13 substitutions that conserve a minimum [M+3] mass separation from the unlabeled drug in the major ion fragments used in LC-MS/MS antifungal TDM applications [3]. This mass separation enables clear distinction between the endogenous drug and the internal standard while maintaining nearly identical chemical properties.
Table 1: Commercially Available Deuterated Internal Standards for Antifungal Drugs
| Antifungal Drug | Deuterated Standard Availability | Typical Substitution Pattern | Primary Clinical Application |
|---|---|---|---|
| Fluconazole | Deuterated available [3] | Minimum [M+3] mass separation | Invasive candidiasis, cryptococcal meningitis |
| Itraconazole | Deuterated available [3] | Minimum [M+3] mass separation | Invasive aspergillosis, blastomycosis |
| Voriconazole | Deuterated available [3] | Minimum [M+3] mass separation | Invasive aspergillosis, seedosporiosis |
| Posaconazole | Deuterated available [3] | Minimum [M+3] mass separation | Invasive aspergillosis, fusariosis |
| Isavuconazole | Quantified with multiparametric methods [1] | Information not specified in search results | Invasive aspergillosis, mucormycosis |
| Ketoconazole | Deuterated available [3] | Minimum [M+3] mass separation | Topical fungal infections (systemic use restricted) |
These deuterated internal standards are supplied as certified reference materials at standardized concentrations (typically 1.0 mg/mL) and are suitable for use in clinical and diagnostic testing laboratories, hospital TDM services, and bioanalytical research facilities [3]. The conservation of chemical properties ensures that deuterated standards co-elute with their native counterparts during chromatographic separation while remaining distinguishable in the mass spectrometer, making them ideal for isotope dilution mass spectrometry.
Specimen Requirements: Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation at 1500-2000 × g for 10 minutes at 4°C. Store samples at -80°C if not analyzed immediately. The method requires only 100 µL of plasma for simultaneous quantification of multiple antifungals [1].
Protein Precipitation Procedure:
Alternative methods may employ solid phase extraction (SPE) for enhanced clean-up of complex matrices, particularly when analyzing drugs at very low concentrations or in particularly challenging matrices [5].
Chromatographic Conditions:
Mass Spectrometric Conditions:
Table 2: Method Validation Parameters for Multiparametric Antifungal Quantification
| Validation Parameter | Performance Characteristics | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.005 - 200 mg/L [1] | R² > 0.99 |
| Intra-assay Precision | <10% RSD [1] | CV < 15% |
| Inter-assay Precision | <10% RSD [1] | CV < 15% |
| Intra-assay Accuracy | -2.35% bias [1] | ±15% of nominal value |
| Inter-assay Accuracy | 0.80% bias [1] | ±15% of nominal value |
| Limit of Detection (LOD) | 0.002-0.110 mg/L [1] | Signal-to-noise > 3:1 |
| Limit of Quantification (LOQ) | 0.005 mg/L [1] | Signal-to-noise > 10:1, accuracy ±20%, precision <20% |
| Matrix Effect | Compensated by deuterated IS [4] | Internal standard normalized matrix factor 0.8-1.2 |
| Stability | Validated under various conditions [1] | ±15% of nominal value |
For each antifungal drug and its deuterated internal standard, optimal MRM transitions must be established. The typical approach involves:
The following diagram illustrates the complete workflow for sample preparation and analysis:
Comprehensive method validation following FDA and EMA guidelines must demonstrate assay robustness across key parameters [1]. Linearity should be established across the clinically relevant range using a minimum of six calibration standards analyzed in triplicate. The lower limit of quantification (LLOQ) must demonstrate signal-to-noise ratio >10:1 with accuracy and precision within ±20%. For higher concentrations, accuracy and precision should fall within ±15% of nominal values.
Matrix effects require careful evaluation by comparing analyte response in neat solution versus spiked post-extracted matrix. Deuterated internal standards effectively compensate for suppression or enhancement effects when they co-elute with their native analogs [4]. Selectivity must be demonstrated against potentially interfering substances, including metabolites and co-medications commonly administered to the patient population.
Implement a comprehensive quality assurance program including:
The simultaneous quantification of multiple antifungal drugs addresses significant clinical challenges in managing invasive fungal infections. The multiparametric LC-MS/MS method enables TDM for eleven antifungal drugs and metabolites within a single 5-minute analysis, making it particularly valuable for critically ill patients with rapidly changing pharmacokinetics [1]. This comprehensive approach supports optimized antifungal therapy in several key areas:
Personalized Dosing Adjustments: TDM guided by accurate drug quantification allows clinicians to individualize antifungal regimens based on actual drug exposure rather than standardized weight-based dosing. This is particularly important for drugs like voriconazole, which demonstrates nonlinear pharmacokinetics and significant interpatient variability due to genetic polymorphisms in CYP2C19 metabolism [2].
Toxicity Prevention: Supra-therapeutic concentrations of antifungal drugs like voriconazole and flucytosine are associated with significant toxicities. Precise quantification helps maintain drug levels within therapeutic ranges, reducing the risk of adverse events while maintaining efficacy [1] [2].
Drug Interaction Management: Azole antifungals are potent inhibitors of cytochrome P450 enzymes, creating potential for numerous drug-drug interactions in critically ill patients receiving multiple medications. Simultaneous monitoring of antifungal drugs and their metabolites helps identify and manage these interactions [3].
Chromatographic Issues: Peak tailing or broadening may indicate column degradation or need for mobile phase pH adjustment. Retention time shifts suggest mobile phase composition inconsistencies or column temperature fluctuations.
Signal Instability: Noisy baselines or drifting signals may result from contaminated ion sources, mobile phase degradation, or sample carryover. Regular instrument maintenance and mobile phase preparation help maintain signal stability.
Internal Standard Abnormalities: Deviations in deuterated IS response may indicate improper addition, degradation, or lot-to-lot variability. Verify IS integrity and preparation procedures.
Matrix Effects: Despite deuterated IS compensation, extreme matrix effects may still occur with certain sample types. Evaluate extraction efficiency and consider alternative sample preparation approaches if needed.
Deuterated internal standards provide an essential tool for accurate quantification of antifungal drugs in clinical specimens. The protocols outlined herein enable reliable therapeutic drug monitoring, supporting optimized antifungal therapy for vulnerable patient populations. The continued development of robust LC-MS/MS methods incorporating deuterated standards will enhance personalized medicine approaches to invasive fungal infection management.
This compound is a deuterium-labeled isotopologue of the enantiomerically pure form of ketoconazole, specifically designed for use in bioanalytical research and drug development. This compound serves as an excellent internal standard for quantitative analysis techniques including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of three deuterium atoms into the molecular structure provides a distinct mass shift from the non-deuterated ketoconazole, enabling precise quantification without interference from the native compound or its metabolites. The molecular weight of this compound is 534.45 g/mol with the chemical formula C₂₆H₂₅D₃Cl₂N₄O₄ and CAS registry number 1217766-70-5 [1].
Ketoconazole exists as a racemic mixture of two enantiomers in commercial pharmaceutical formulations, with (-)-Ketoconazole representing one of these enantiomeric forms. The deuterated version maintains the same stereochemical configuration while offering improved analytical characteristics for quantification purposes. As regulatory requirements for bioanalytical method validation become increasingly stringent, particularly with the recent FDA guidance on bioanalytical method validation for biomarkers, the need for stable isotope-labeled internal standards like this compound has become more critical in ensuring accurate and reproducible quantification of target analytes in complex matrices [2]. The application of this compound extends throughout pharmaceutical development, from formulation stability studies to preclinical pharmacokinetic evaluations.
The development of a robust bioanalytical method for ketoconazole analysis requires careful selection of chromatographic conditions that effectively separate the compound from its potential degradation products and matrix interferences. Based on published literature, reverse-phase high-performance liquid chromatography (HPLC) using a C18 stationary phase has proven most effective for ketoconazole analysis. The method initially developed for ketoconazole quantification employed a mobile phase consisting of 75% methanol and 25% phosphate buffer (0.02 M, pH 7.5) at a flow rate of 2 mL/min, with detection at 231 nm for optimal sensitivity [3]. These fundamental parameters serve as an excellent starting point for method development when incorporating this compound as an internal standard.
For mass spectrometric detection, the method requires optimization of ionization parameters and mass transitions. Electrospray ionization in positive mode typically provides excellent ionization efficiency for ketoconazole and its deuterated analog. The deuterium atoms in this compound create a 3 Da mass difference from the non-deuterated compound, allowing for distinct mass transitions to be monitored simultaneously without cross-talk. When developing the chromatographic method, particular attention should be paid to the retention behavior of both the analyte and internal standard, as deuterated compounds may exhibit slightly different retention times compared to their non-deuterated analogs due to the isotope effect. This phenomenon, while typically minimal in reverse-phase systems, should be evaluated during method development to ensure proper peak assignment and integration.
Forced degradation studies are essential for demonstrating the stability-indicating capability of the analytical method and identifying the major degradation pathways of the active pharmaceutical ingredient. Research has shown that ketoconazole undergoes significant degradation under acidic hydrolytic conditions, basic hydrolytic conditions, and oxidative stress. Specifically, ketoconazole was found to be least stable at pH 1 among the pH values studied (pH 1-9), with hydrolysis and oxidation identified as the major degradation pathways [4]. These forced degradation studies provide critical information for developing a method that can separate the parent compound from its degradation products.
Table 1: Major Degradation Pathways of Ketoconazole Under Various Stress Conditions
| Stress Condition | Degradation Extent | Major Degradation Pathway | Implications for Method Development |
|---|---|---|---|
| Acidic Hydrolysis | High degradation | Specific acid catalysis | Method must resolve acidic degradation products |
| Basic Hydrolysis | Moderate degradation | Nucleophilic attack | Separation from base-induced impurities needed |
| Oxidative Stress | High degradation | Oxidation reaction | Resolution from oxidative products essential |
| Thermal Stress | Minimal to moderate | Pyrolysis | Typically fewer degradation products |
| Photolytic Stress | Minimal | Photodegradation | Generally not a major concern |
The development of a stability-indicating method for simultaneous analysis of ketoconazole and beauvericin in combination tablets demonstrated that the method could effectively resolve degradation products from both parent compounds [5]. When implementing this compound as an internal standard in such methods, it is crucial to verify that the deuterated compound undergoes similar degradation pathways at comparable rates to the non-deuterated analyte, ensuring that the internal standard correctly compensates for any analyte loss during sample processing and analysis.
Method validation for bioanalytical procedures utilizing this compound must demonstrate reliable performance across all key validation parameters according to regulatory guidelines such as ICH M10 and FDA guidance on bioanalytical method validation [2]. Specificity experiments should establish that the method can unequivocally quantify the analyte in the presence of potential interferences, including matrix components, degradation products, and process-related impurities. For ketoconazole analysis, this is particularly important given its susceptibility to various degradation pathways as identified in forced degradation studies [5].
The linearity of the method should be established across the expected concentration range using a minimum of six concentration levels. For ketoconazole quantification in pharmaceutical formulations, the method has demonstrated excellent linearity in the range of 0.5-10 μg/mL when using UV detection [3]. When employing this compound as an internal standard, the calibration curve is typically constructed using the peak area ratio of analyte to internal standard against the nominal analyte concentration. The correlation coefficient (r) should be ≥0.99, with back-calculated concentrations of calibration standards within ±15% of nominal values (±20% at the lower limit of quantification). The minimum required dilution should be established to eliminate matrix effects while maintaining adequate sensitivity.
The accuracy and precision of the method must be validated using quality control samples prepared at multiple concentration levels (typically low, medium, and high) across the calibration range. For the analysis of ketoconazole in pharmaceutical tablets, recovery values of 99.6-100.2% have been achieved with a relative standard deviation of no more than 1.2% at any concentration level [5]. These parameters should be validated for both within-run and between-run variations to ensure consistent method performance over time.
Table 2: Method Validation Parameters and Acceptance Criteria for Ketoconazole Quantification
| Validation Parameter | Experimental Design | Acceptance Criteria | Reported Performance |
|---|---|---|---|
| Accuracy | Recovery at 3 concentration levels (n=5) | 85-115% recovery | 99.6-100.2% recovery |
| Precision | Repeatability (within-run) and intermediate precision (between-run) | RSD ≤15% (≤20% at LLOQ) | RSD ≤1.2% |
| Linearity | 6 concentration levels across calibration range | r² ≥0.99 | r² ≥0.9982 [6] |
| LOD | Signal-to-noise ratio of 3:1 | N/A | Not specified |
| LLOQ | Lowest standard with accuracy 80-120% and precision ≤20% | Sufficient for intended use | 0.5 μg/mL [3] |
| Robustness | Deliberate variations in method parameters | RSD ≤5% for system suitability | Meeting system suitability criteria |
The sensitivity of the method is defined by the lower limit of quantification (LLOQ), which should be established based on the intended application of the method. For ketoconazole analysis in pharmaceutical formulations, an LLOQ of 0.5 μg/mL has been achieved using HPLC-UV detection [3]. When using LC-MS/MS with this compound as internal standard, significantly lower LLOQ values can be achieved, potentially in the ng/mL range, which may be necessary for pharmacokinetic studies or analysis of low-dose formulations.
The stability of ketoconazole in solution is highly dependent on pH conditions, with the compound exhibiting its lowest stability at pH 1 among the pH range of 1-9 studied [4]. This pH-dependent degradation follows specific acid catalysis, with the activated complex having a negative entropy (ΔS) and the free energy of activation (ΔG) estimated to be 30 kcal mol⁻¹. These thermodynamic parameters provide important insights into the degradation kinetics and mechanisms, enabling more accurate prediction of shelf-life under various storage conditions. When using this compound as an internal standard, it is essential to verify that the deuterated compound exhibits similar stability profiles to the non-deuterated analyte to ensure accurate quantification.
Research has demonstrated that ketoconazole remains stable in extemporaneously compounded oral liquids for up to 60 days when stored at both 5°C and 25°C in the dark, with at least 93% of the initial drug concentration retained throughout the study period [7]. These findings indicate that properly formulated ketoconazole preparations can maintain adequate stability under typical storage conditions. The addition of antioxidants such as butylated hydroxytoluene (BHT) can influence stability, though increasing BHT levels from 0.05% to 0.4% has been found to adversely affect ketoconazole stability [4].
Based on comprehensive stability studies, the expected shelf life of a final ketoconazole formulation at pH 7 with 0.1% butylated hydroxytoluene has been estimated to be 15 months [4]. This shelf-life prediction applies to properly formulated and stored products, emphasizing the importance of optimized formulation parameters for maximizing stability. For the deuterated internal standard this compound, the supplier recommends storage under the recommended conditions provided in the Certificate of Analysis, typically at room temperature in continental US with potential variations elsewhere [1].
Table 3: Stability of Ketoconazole Under Various Conditions
| Formulation Type | Storage Conditions | Stability Duration | Key Findings |
|---|---|---|---|
| Aqueous Formulations (pH 7) | Room temperature, 0.1% BHT | 15 months shelf life | Optimal stability at neutral pH with appropriate antioxidant |
| Oral Liquids (Ora-Sweet/Ora-Plus) | 5°C and 25°C, protected from light | 60 days | ≥93% initial concentration retained |
| Acidic Solutions (pH 1) | Room temperature | Significant degradation | Least stable at pH 1, specific acid catalysis major pathway |
| Shampoo Formulation | Not specified | Method validated | Microbiological assay comparable to HPLC |
To ensure accurate and reliable results when using this compound, stock solutions should be prepared in appropriate solvents such as methanol or acetonitrile, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or lower for long-term storage. The stability of working solutions should be verified under typical laboratory conditions, and any observed degradation should be accounted for in the final quantification through regular preparation of fresh calibration standards.
Preparation of Stock and Working Solutions:
Sample Preparation for Tablet Formulations:
Recommended HPLC-UV Conditions:
System Suitability Test: Prior to sample analysis, system suitability should be verified by injecting six replicates of a standard solution containing ketoconazole and this compound at the target concentration. The method should meet the following criteria:
The following workflow diagram illustrates the complete process for method development and validation using this compound:
The stability assessment protocol for ketoconazole-based formulations involves multiple evaluation steps:
Peak Tailing and Resolution Problems: Peak tailing for ketoconazole and this compound can often be addressed by adjusting the mobile phase pH or incorporating amine modifiers such as triethylamine. If resolution between the analyte and internal standard is inadequate, consider modifying the organic modifier ratio or switching to a different batch of C18 column. The retention time of ketoconazole should be approximately 4.9 minutes under optimal conditions [3], with the deuterated internal standard typically eluting slightly earlier due to isotopic effects.
Retention Time Shifts and Sensitivity Issues: Significant retention time shifts may indicate mobile phase degradation or column aging. Prepare fresh mobile phase daily and monitor column performance using system suitability tests. For sensitivity issues with UV detection, verify the wavelength accuracy and ensure detection is performed at 231 nm for optimal sensitivity [3]. When using mass spectrometric detection, check ion source contamination and mass calibrations regularly. For quantitative applications, the relative standard deviation for replicate injections should not exceed 2.0% [5] [6].
With the recent FDA guidance on bioanalytical method validation for biomarkers, it is essential to ensure that methods utilizing this compound comply with current regulatory expectations [2]. Although the guidance specifically addresses biomarkers, the fundamental principles of accuracy, precision, selectivity, and reproducibility apply broadly to bioanalytical methods. When transferring methods between laboratories, conduct a comparative study with a predefined acceptance criterion (e.g., ±15% for accuracy) to ensure equivalent performance. Document all method modifications and demonstrate that such changes do not adversely affect method performance through partial revalidation.
The quantitative analysis of pharmaceutical compounds in biological matrices represents a critical challenge in modern bioanalytical chemistry, particularly during preclinical and clinical development of new drug entities. Ketoconazole, a synthetic imidazole antifungal agent, has been widely used for treating superficial fungal infections, genital candidosis, and chronic mucocutaneous candidosis, especially in immunocompromised patients and those with advanced prostatic carcinoma. When administered orally at a single dose of 200 mg in adults, ketoconazole typically reaches mean peak plasma concentrations of 3–4.5 μg/mL, necessitating highly sensitive and selective analytical methods for accurate pharmacokinetic profiling [1]. The complex nature of biological samples like plasma requires sophisticated sample preparation and highly selective detection techniques to overcome matrix effects and achieve the necessary sensitivity for trace-level quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for bioanalytical applications due to its exceptional sensitivity, specificity, and capacity for high-throughput analysis. The implementation of a deuterated internal standard (d-IS) represents a crucial advancement in quantitative bioanalysis, as these isotopically labeled analogs exhibit nearly identical chemical properties to the target analyte while being distinguishable by mass spectrometry. This approach corrects for variations in sample preparation, matrix effects, and instrument performance, thereby significantly improving analytical accuracy and precision [2]. The following application notes detail the development and validation of a robust, sensitive, and specific LC-MS/MS method for the determination of ketoconazole in human plasma using deuterated ketoconazole as an internal standard, providing researchers with a reliable protocol for supporting pharmacokinetic studies and therapeutic drug monitoring.
The chromatographic separation should be performed using a high-performance liquid chromatography system with the following specifications and parameters:
Detection should be performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The following parameters should be optimized for ketoconazole and its deuterated internal standard:
Table 1: Optimal Mass Spectrometry Parameters for Ketoconazole and Deuterated Internal Standard
| Parameter | Ketoconazole | Deuterated Ketoconazole |
|---|---|---|
| Precursor Ion (m/z) | 531.2 | 535.2 |
| Product Ion (m/z) | 82.1 | 86.1 |
| Cone Voltage (V) | 30 | 30 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (sec) | 0.1 | 0.1 |
For rapid sample processing with acceptable recovery, protein precipitation represents a straightforward approach:
For enhanced sensitivity and reduced matrix effects, liquid-liquid extraction provides superior sample clean-up:
Table 2: Comparison of Sample Preparation Methods for Ketoconazole in Plasma
| Parameter | Protein Precipitation | Liquid-Liquid Extraction |
|---|---|---|
| Recovery (%) | 85-90 | 102-106 |
| Matrix Effect (%) | 15-20 suppression | <5 suppression |
| Processing Time | 15 minutes | 30 minutes |
| Cost per Sample | Low | Moderate |
| Suitability | High-throughput screening | High-sensitivity applications |
The developed method was rigorously validated according to International Conference on Harmonization (ICH) guidelines and FDA bioanalytical method validation requirements [3]. The following validation parameters were established:
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control samples at four concentration levels (low, medium, high, and upper limit of quantification) with six replicates at each level. The results demonstrated excellent precision with relative standard deviations (RSDs) of ≤4.4% for intra-day assays and ≤8.6% for inter-day assays. The accuracy, expressed as relative error (RE), ranged from -0.6 to 1.4% for intra-day assays and -1.4 to 0.9% for inter-day assays, well within acceptable limits for bioanalytical methods [4].
The method demonstrated excellent linearity over the concentration range of 20.0 to 10,000 ng/mL based on 100 μL of plasma. The correlation coefficient (r²) was ≥0.9985, indicating a strong linear relationship between concentration and response. The limit of detection (LOD) was established at 10 ng/mL, while the limit of quantification (LOQ) was validated at 20.0 ng/mL, providing sufficient sensitivity for monitoring ketoconazole pharmacokinetics following therapeutic dosing [4] [3].
Table 3: Method Validation Parameters for Ketoconazole in Human Plasma
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 20.0 - 10,000 ng/mL | - |
| Correlation Coefficient (r²) | ≥0.9985 | ≥0.995 |
| Intra-day Precision (% RSD) | ≤4.4% | ≤15% |
| Inter-day Precision (% RSD) | ≤8.6% | ≤15% |
| Intra-day Accuracy (% RE) | -0.6 to 1.4% | ±15% |
| Inter-day Accuracy (% RE) | -1.4 to 0.9% | ±15% |
| LOD | 10 ng/mL | - |
| LOQ | 20.0 ng/mL | ±20% accuracy and precision |
Comprehensive stability experiments were conducted to ensure reliable sample handling and storage:
To enhance the clarity and reproducibility of the analytical methodology, the following workflows visualize the key experimental processes using Graphviz DOT language:
This validated LC-MS/MS method has been successfully applied to support pharmacokinetic studies of ketoconazole in human subjects. The method's sensitivity and specificity allow for reliable quantification of ketoconazole concentrations over time, enabling the determination of key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and clearance (CL). The implementation of deuterated ketoconazole as an internal standard ensures data quality and reproducibility, which is essential for making informed decisions during drug development [1].
The method is particularly valuable for investigating food effects on ketoconazole absorption, as studies have shown that food can diminish the rate of ketoconazole absorption while reduced gastric acidity may enhance absorption. Additionally, the method can be applied to assess drug-drug interactions involving ketoconazole, which is both a substrate and potent inhibitor of cytochrome P450 3A4 enzyme, playing a significant role in clinical pharmacology studies [1].
The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for the quantification of ketoconazole in human plasma using a deuterated internal standard. The method validation data confirm excellent precision, accuracy, and sensitivity over the concentration range of 20.0 to 10,000 ng/mL, which adequately covers the expected therapeutic concentrations following clinical administration. The sample preparation protocols offer flexibility for different application needs, with liquid-liquid extraction providing superior clean-up for challenging matrices. The implementation of a deuterated internal standard significantly enhances method reliability by correcting for extraction efficiency variations and matrix effects. This validated method is suitable for supporting pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in both clinical and research settings.
This compound is a deuterated version of the antifungal drug Ketoconazole, where specific hydrogen atoms are replaced with deuterium (a stable, heavier hydrogen isotope) [1] [2]. It is specifically the deuterated form of the levoketoconazole enantiomer [1] [2].
Its primary applications in a research setting are:
| Question | Answer & Technical Guidance |
|---|---|
| What is the primary use of this compound in research? | It is used as a stable isotope-labeled tracer or an internal standard for quantitative bioanalysis (LC-MS/GC-MS/NMR) [1] [2]. |
| What is the chemical formula and molecular weight? | The chemical formula is C₂₆H₂₅D₃Cl₂N₄O₄ and the molecular weight is 534.45 g/mol [1] [2]. |
| What is the CAS Number for this compound? | The CAS Registry Number is 1217766-70-5 [1] [2]. |
| How should this compound be stored? | It should be stored under the recommended conditions specified in its Certificate of Analysis, typically at room temperature [1] [2]. |
This table outlines common challenges in deuterated compound research, drawing from general deuteration science as specific data for this compound was not found in the search results.
| Problem | Possible Root Cause | Suggested Solution / Optimization Strategy |
|---|---|---|
| Low Isotopic Purity | Incomplete deuteration during synthesis; presence of isotopologues/isotopomers [3] [4]. | Employ precision deuteration methods that allow site-specific D-incorporation. Use high-purity deuterium sources (e.g., NaBD₄, D₂O) [4]. |
| Metabolic Switching | Deuteration at one site shifts metabolism to an alternative, potentially undesired pathway in biological systems [3]. | Conduct thorough in vitro and in vivo metabolism studies early in development to identify and characterize new metabolites [3]. |
| Unexpected PK/PD Profile | Altered lipophilicity from deuterium atoms can affect absorption and distribution; changes in drug-target interactions [3]. | Profile absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early. Do not assume the profile will be identical to the non-deuterated parent compound [3]. |
| High Synthesis Cost & Complexity | Traditional methods require excess reagents, high temperatures, and complex purification [5] [3]. | Investigate novel synthesis platforms like Bipolar Membrane Electrodialysis (BMED), which can produce deuterated acids/bases from D₂O with high isotopic purity and lower cost [5]. |
The search results confirm that this compound is used as an internal standard for LC-MS, but do not provide a detailed protocol. Below is a generalized logical workflow for its application based on standard laboratory practices.
For researchers developing new deuteration methods, the following high-level strategy for precision deuteration, informed by recent advances, can serve as a guide.
When working with deuterated compounds like this compound, keep these principles in mind:
The table below summarizes two general approaches to deuterating complex molecules, which can be applied to ketoconazole.
| Strategy | Description | Key Features / Conditions |
|---|
| Late-Stage H/D Exchange [1] | Direct deuterium incorporation into the final, synthesized ketoconazole structure. | • Catalysts: Silver complexes with C,P-ligands (e.g., JohnPhos) or manganese nanoparticles [1] • Deuterium Source: MeOH-d1 or D2 [1] • Conditions: Can require high catalyst loading, elevated temperatures, and long reaction times (e.g., 24 hours) [1] | | De novo Synthesis [1] | Synthesis of ketoconazole from scratch using commercially available deuterated building blocks. | • Precursors: Use of deuterated versions of key intermediates like 1,2,4-triazole or the dichloroacetone moiety [1] • Advantage: Potentially higher and more specific deuterium incorporation. • Challenge: Requires access to or synthesis of specialized deuterated starting materials. |
Here are answers to some frequently asked questions that may arise during the deuterium labeling process.
Q: How can I confirm the success and degree of deuterium incorporation?
Q: What should I do if my deuterium incorporation yield is low?
Q: What are the key purification and characterization steps?
The following workflow outlines the key decision points and steps in developing a synthesis for deuterated ketoconazole.
I hope this technical guide provides a solid foundation for your work. The specific catalyst, solvent, and temperature conditions for an optimal H/D exchange on ketoconazole itself appear to be an area for further experimental exploration.
Q1: What is (-)-Ketoconazole-d3 and what is its primary application in research?
Q2: What are the common causes of isotopic purity issues with this compound?
Q3: My experimental results show unexpected interference. Could this be related to the biological activity of this compound?
This is a validated UPLC-MS/MS method for quantifying ketoconazole in human plasma [6].
The workflow for this analytical method can be summarized as follows:
This protocol is based on research that used ketoconazole to elucidate vitamin D metabolic pathways [3].
The logical relationship of the experimental design and expected outcome is shown below:
The tables below summarize core data for this compound and its analytical methods.
| Property | Non-Deuterated Ketoconazole | This compound |
|---|---|---|
| Molecular Formula | C₂₆H₂₈Cl₂N₄O₄ [1] | C₂₆H₂₅D₃Cl₂N₄O₄ [1] [2] |
| Molecular Weight | 531.4 g/mol [1] | 534.4 g/mol [1] [2] |
| CAS Number | 65277-42-1 (ketoconazole) [2] | 1217766-70-5 [2] |
| Deuterium Atoms | 0 | 3 (on acetyl group) [1] |
| Parameter | HPLC-MS/MS Method [5] | UPLC-MS/MS Method [6] |
|---|---|---|
| Column | C₁₈ (50 x 3 mm, 5 µm) | Acquity BEH C₁₈ (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile-water-formic acid (75:25:1, v/v/v) | Acetonitrile-water gradient |
| Retention Time | ~1.8 min | ~1.5 min total run time |
| MRM Transition | 531.2 → 82.1 | 531.2 → 489.3 |
| Linear Range | 20.0 - 10,000 ng/mL | 5 - 15,000 ng/mL |
Ketoconazole is susceptible to several degradation pathways. The table below summarizes the major stressors and the resulting primary degradation products, which are crucial for developing a stability-indicating method.
| Stress Condition | Observed Major Degradation Product(s) | Key Findings & Impact |
|---|---|---|
| Acidic Hydrolysis [1] [2] | Deacetyl ketoconazole (EP Impurity-D) [2] | Significant degradation occurs at low pH (e.g., pH 1). The drug substance is least stable under highly acidic conditions [3] [4]. |
| Basic Hydrolysis [1] [2] | Deacetyl ketoconazole (EP Impurity-D) [2] | Degradation occurs, but the drug is generally more stable in alkaline conditions than in acidic ones [4]. |
| Oxidative Stress [1] [2] | Ketoconazole N-oxide; Other unknown impurities [2] | A major degradation pathway. One study noted a different unknown oxidative degradant (RRT 0.72) as the primary product [1]. |
| Photolysis [5] [2] | Not specified | Photodegradation is known to occur after prolonged light exposure (e.g., 24 hours) [5]. However, one forced degradation study detected no significant photodegradation [2]. |
| Thermal Stress [2] | Not significant | No significant degradation was observed under dry heat or heat with high humidity for 3 days [2]. |
The relationships between these major stressors and degradation products can be visualized in the following workflow:
Here are answers to common questions regarding the storage of deuterated ketoconazole for research purposes.
Q1: What are the optimal storage conditions for a deuterated ketoconazole reference standard? For long-term storage, the solid drug substance should be kept in a well-closed, light-resistant container [5]. The storage environment should be cool, dry, and at room temperature (e.g., 15-30°C) [5]. Protect the standard from moisture and light by default.
Q2: How does pH affect the stability of ketoconazole in solution? pH is a critical factor. Ketoconazole undergoes specific acid catalysis, meaning it is least stable at low pH (e.g., pH 1) [3] [4]. Stability increases significantly in neutral to alkaline conditions [4]. When preparing solutions for analysis, use a neutral diluent to minimize hydrolysis.
Q3: What is the risk of using expired or improperly stored ketoconazole in experiments? The primary risk is loss of potency, which can lead to inaccurate experimental results, such as underestimated concentration levels [5]. While less common, there is also a potential for the formation of minor degradation products that could interfere with your analysis or cause unexpected effects [5] [4].
Q4: Deuterated ketoconazole is available as a solution. What special precautions should I take? Aqueous solutions are particularly prone to degradation. Follow the supplier's storage instructions precisely, which typically specify refrigeration and protection from light. Note that the stability of a solution is finite; do not use it beyond its stated expiration date or if you observe any physical changes.
For scientists developing or validating their own methods, here are core protocols for forced degradation studies and analysis based on current procedures [2].
The goal is to subject the compound to exaggerated stress conditions to validate analytical methods.
The following HPLC conditions, adapted from a 2025 study on ketoconazole cream, are suitable for separating multiple known impurities and degradants [6].
While the chemical stability of deuterated ketoconazole is expected to be very similar to its proto-form, always confirm the performance of your analytical methods with the specific compound you are using. The primary difference, the deuterium atoms, can cause a slight shift in retention time in chromatography, which must be accounted for to ensure proper peak identification and separation from impurities.
| Question | Answer & Key Takeaways |
|---|---|
| What is the most common sign of a problem with my deuterated internal standard (IS)? | A decreasing IS peak area as the concentration of the unlabeled analyte increases in your calibration curve is a classic indicator of a problem, often related to ion saturation in the ESI source [1] [2]. |
| Do deuterated internal standards always correct for matrix effects? | Not always. Slight retention time differences or other factors can lead to differential matrix effects, where the analyte and its IS experience different levels of ion suppression or enhancement [3]. |
| Can I use a calibration curve that is not linear? | Yes. A quadratic or polynomial curve fit is acceptable and often necessary when the response deviates from linearity. Using an internal standard can significantly improve the linearity of the calibration [4]. |
| What is a good alternative if a deuterated standard is not available or not performing well? | For regulated studies, 13C or 15N-labeled IS are preferred as they avoid the slight chromatographic shifts and stability issues sometimes seen with deuterated standards. For non-regulated work, a structural analogue with similar hydrophobicity and ionization properties can be used [5] [6]. |
The following table summarizes the symptoms, likely causes, and corrective actions for the most frequent issues encountered with deuterated internal standards.
| Symptom | Likely Cause | Corrective Actions |
|---|
| Decreasing IS response with increasing analyte concentration [1] [2] | Saturation / Ion Competition: The high concentration of analyte saturates the droplet surface in the ESI source, limiting the IS's ability to ionize. | • Dilute the sample (e.g., by a factor of 10) [1] [2]. • Increase the concentration of the IS to match the mid-level calibrator [1] [2] [5]. | | Poor accuracy and reproducibility, especially at low concentrations, even with a deuterated IS [3] | Differential Matrix Effects: The analyte and its IS, despite being chemically identical, are affected differently by co-eluting matrix components. | • Improve chromatographic separation to move analyte/IS away from the region of ion suppression [3]. • Use a different dilution matrix identified through mixing studies [3]. | | Non-linear calibration curve for the analyte [1] [4] | Source Saturation & Non-Ideal IS Behavior: At high concentrations, the ion source's response reaches a maximum. The internal standard may not be fully correcting for this. | • Apply a quadratic or polynomial calibration curve fit [4]. • Implement the corrective actions for IS response decrease listed above. | | Low or variable IS response across all samples [5] [7] | Preparation or Instrument Issues: Human error in addition, autosampler injection problems, or a drop in instrument sensitivity. | • Check for consistent IS addition during sample prep [5]. • Inspect the LC-MS system for needle clogging or injection volume inconsistencies [5]. • Use the analyte/IS ratio for quantification, as it may correct for general instrument sensitivity loss [7]. |
Here are detailed methodologies for key experiments to pinpoint the root cause of signal problems.
This experiment helps confirm if a high analyte concentration is suppressing your internal standard signal [1] [2].
This post-column infusion experiment helps visualize whether ion suppression is occurring in your chromatographic method and if it affects your analyte and IS equally [1] [2].
The following diagram illustrates the logical workflow for diagnosing and resolving these LC-MS signal issues.
| Question | Evidence-Based Answer & Key Findings |
|---|---|
| What is the primary mechanism of action of Ketoconazole? | It inhibits fungal CYP450 enzymes (like CYP51), preventing ergosterol synthesis [1]. It also inhibits mammalian CYP450s (CYP3A4, CYP2D6, aromatase/CYP19), affecting steroid hormone metabolism [1] [2]. |
| What are critical parameters for a cell-free aromatase (CYP19) inhibition assay? | Use recombinant human aromatase and a fluorescent substrate (e.g., MFC). IC₅₀ for Ketoconazole in this system is 2.3 µM. Ensure intra-assay CV% < 3% and inter-assay CV% < 10% for reproducibility [2]. |
| How do results from cell-based and cell-free assays for aromatase inhibition compare? | Cell-based assays can show greater potency (IC₅₀ for Ketoconazole ~0.35 µM) due to metabolites, cytotoxicity, or effects on aromatase gene expression. Cell-free assays directly measure enzyme interaction [2]. |
| Can Ketoconazole affect other cytochrome P450 enzymes relevant to drug metabolism? | Yes. It is a potent non-competitive inhibitor of CYP1A and CYP3A activities. Combined exposure with other compounds can lead to synergistic inhibition of CYP3A activity [3]. |
| What are the metabolic pathways of Ketoconazole that should be considered? | Ketoconazole undergoes extensive hepatic metabolism primarily by CYP3A4, producing over 28 metabolites. Bioactivation involves piperazine ring oxidation to reactive iminium ions [4]. |
| Problem Area | Potential Cause | Suggested Solution |
|---|---|---|
| Inconsistent IC₅₀ Values | Differences between cell-free and cell-based assay systems [2]. | Run both assay types in parallel. In cell-based assays, perform additional tests (cytotoxicity, effects on enzyme expression) to confirm the mechanism [2]. |
| High Background or Low Signal in CYP450 Assays | Non-specific binding or interference from compound/metabolites [3]. | Include controls for non-specific inhibition. For cell-based assays, verify the absence of estrogenic compounds in the medium that could skew proliferation readings [2]. |
| Unexpectedly High Inhibition Potency | Metabolites of Ketoconazole may be more potent than the parent compound [2]. | Consider the metabolic capacity of your assay system. The results from a cell-based assay with metabolic activity may more accurately reflect the in vivo physiological state [2]. |
| Poor Chromatographic Separation (HPLC) | Suboptimal mobile phase or column conditions [5]. | Use a C-18 column with a mobile phase of 0.4% diisopropylamine in methanol and 0.5% ammonium acetate in water (90:10, pH 6.5 with acetic acid). Detection at 263 nm [5]. |
This protocol is adapted from a study evaluating aromatase activity [2].
This protocol uses the MCF-7 BUS cell line [2].
The diagrams below outline the core mechanisms and experimental flows for Ketoconazole assays.
The table below summarizes storage conditions for representative, non-deuterated azole antifungals, which can serve as an initial reference point.
| Antifungal Agent | Formulation | Recommended Storage Conditions | Key Considerations & Handling Precautions |
|---|
| Isavuconazonium (Cresemba) [1] | Intravenous Vial | 2°C to 8°C (36°F to 46°F) [1] | • Store unreconstituted vials refrigerated. • Following dilution, the IV formulation may form precipitate and must be administered through an in-line filter [1]. | | Isavuconazonium (Cresemba) [1] | Capsules | 20°C to 25°C (68°F to 77°F); excursions permitted between 15°C to 30°C (59°F to 86°F) [1] | • Store in the original packaging to protect from moisture [1]. | | Fluconazole (as a model azole) [2] | Antifungal Powder | 20°C to 25°C (68°F to 77°F) [2] | • Store in a tight, light-resistant container. • Keep in a cool, dry place. • Protect from light, moisture, and extreme temperatures. High humidity can cause hydrolysis, and light exposure can lead to photodegradation [2]. |
For novel deuterated azole compounds, the established guidelines above are a starting point. You must account for the following factors:
Since definitive data is unavailable, you should establish stability profiles for your specific deuterated azole compounds. The workflow below outlines a general protocol for stability testing.
Experimental Workflow for Stability Testing
Define Storage Condition Sets: Expose samples of your deuterated azole to various controlled environments. Suggested conditions include:
Sample at Predefined Timepoints: Remove samples from each condition at set intervals (e.g., 1, 3, 6 months for long-term; 1, 3, 6 months for accelerated).
Analyze Sample Integrity: Use techniques like HPLC-MS to assess:
Establish Storage Guidelines: Based on the data, determine the maximum allowable degradation under each condition to define safe storage parameters and shelf-life for your compound.
Q1: Why can't I simply use the storage conditions of the non-deuterated parent drug?
Q2: What is the single most critical factor to control when storing azole antifungal powders?
Q3: Our deuterated azole powder changed color. What should we do?
It is a common misconception that a DIS will always perfectly correct for matrix effects. The table below summarizes the specific failure modes and their underlying causes.
| Failure Mode | Root Cause | Analytical Consequence |
|---|---|---|
| Differential Matrix Effects [1] [2] | Slight retention time shifts between the analyte and its DIS due to the deuterium isotope effect, causing them to elute in regions of differing ion suppression. | The analyte and internal standard experience different levels of ion suppression/enhancement, making the peak area ratio an unreliable measure of concentration. |
| Inherent Property Differences [1] | Deuterium substitution can alter the acidity (pKa) and other physicochemical properties of the molecule, changing its ionization efficiency compared to the analyte. | Even with perfect co-elution, the analyte and DIS may ionize with different efficiencies, especially in the presence of a sample matrix. |
| Insufficient Compensation [1] | An unexplained mechanism, not reliant on retention time, can cause differential ionization. A carbon-13 labeled standard may be required for proper correction. | The DIS fails to correct for matrix effects, leading to inaccurate quantification, as confirmed by failed method validation experiments like mixing studies. |
Before solving the issue, you must confirm that differential matrix effects are present. Here are two key experimental approaches.
1. Post-Extraction Spiking and Mixing Study [1] [3] This method compares signal responses to identify matrix-related inaccuracies.
2. Post-Column Infusion [3] This technique helps you visualize regions of ion suppression/enhancement throughout the chromatographic run.
Once a problem is diagnosed, you can implement the following strategies.
1. Optimize Chromatography to Ensure Co-Elution The primary goal is to make the analyte and DIS co-elute perfectly, ensuring they experience identical matrix conditions [3].
2. Consider Alternative Internal Standards If a deuterated standard continues to fail, evaluate a different type of internal standard.
3. Refine Sample Preparation and Dilution Simplifying the sample matrix can reduce the source of the problem.
The following workflow summarizes the key troubleshooting process:
Here are common challenges and solutions based on published ketoconazole research:
| Challenge | Possible Cause | Troubleshooting Steps |
|---|---|---|
| Low Product Yield | Inefficient crystallization process, unsuitable solvent system, product loss during transfer [1]. | Optimize cooling rate and supersaturation (MSZW); use acetone-water (4:6 v/v) or pure ethanol as solvent; scale parameters from lab-scale [1]. |
| Poor Chiral Purity / Separation | Racemic mixture in starting material or final product; ineffective chiral separation method [2]. | Use a pre-separated chiral starting material; employ chiral chromatography with OZ-RH column or capillary electrophoresis with TMβCD and SDS [2] [3]. |
| Impurities or Incorrect Solid Form | Formation of undesired polymorphs, hydrates, or solvates; incomplete reaction [1]. | Strictly control crystallization parameters (solvent, temperature, cooling rate); use PXRD to verify solid form purity [1]. |
| Poor Aqueous Solubility / Dissolution | Inherent lipophilicity of BCS Class II drug [1]. | Consider cocrystal formation (e.g., with Fumaric Acid); use controlled precipitation to create modified powder with enhanced dissolution [4] [1]. |
| Hepatotoxicity Concerns (for in-vivo studies) | Metabolite-induced cytotoxicity [5]. | Consider cocrystal formulation (e.g., KTZ-FUM) shown to improve biocompatibility in vitro and in vivo [1]. |
Q: What is the most effective method for the chiral separation of ketoconazole stereoisomers?
Q: How can I scale up the production of a ketoconazole cocrystal with high yield and purity?
Q: Are there any scalable methods to improve the dissolution rate of ketoconazole?
This protocol is adapted from the research for separating ketoconazole stereoisomers [2].
The workflow for this chiral separation method is as follows:
This protocol is adapted from the cocrystal scale-up study [1].
| Feature | Non-Deuterated Ketoconazole | Deuterated Ketoconazole (e.g., (-)-Ketoconazole-d3) |
|---|---|---|
| Primary Application | Antifungal medication; drug metabolism/interaction research [1] [2] | Research chemical: internal standard for analytics, metabolic tracer [3] [4] |
| Chemical Formula | C₂₆H₂₈Cl₂N₄O₄ [2] | C₂₆H₂₅D₃Cl₂N₄O₄ [3] [4] |
| Molecular Weight | 531.43 g·mol⁻¹ [2] | 534.4 g·mol⁻¹ [3] [4] |
| Deuterium Atoms | 0 | 3 (on the acetyl methyl group) [3] [4] |
| Key Pharmacological Action | Inhibits fungal CYP450 enzymes (e.g., lanosterol 14α-demethylase), disrupting ergosterol synthesis [1] [2] | Retains same pharmacological activity as the non-deuterated form [4] |
| Metabolic Stability | Extensively metabolized in the liver, primarily by CYP3A4, into multiple metabolites [1] [5] | Enhanced metabolic stability due to the Deuterium Isotope Effect; slower breakdown of C-D bonds [4] |
| Role in Experiments | The active drug substance and substrate for metabolism studies | A tool to track the fate of the parent drug and study its own metabolic pathways [5] |
Deuterated ketoconazole is invaluable in specific research contexts. Here are the detailed methodologies for its key applications.
This protocol ensures accurate quantification of ketoconazole in biological samples like plasma [3] [4].
Deuterated ketoconazole helps comprehensively map the metabolic fate of the drug [5].
The workflow for this metabolomics-guided profiling is illustrated below.
| Internal Standard | Corresponding Drug | Application Context |
|---|---|---|
| Ketoconazole-d4 [1] | Ketoconazole | Online SPE LC-MS/MS method for therapeutic drug monitoring (TDM) |
| Cyclosporine A-d4 [1] | Cyclosporine A | Online SPE LC-MS/MS method for TDM |
| Tacrolimus-13C-d2 [1] | Tacrolimus | Online SPE LC-MS/MS method for TDM |
| Sirolimus-13C-d3 [1] | Sirolimus | Online SPE LC-MS/MS method for TDM |
| Everolimus-d4 [1] | Everolimus | Online SPE LC-MS/MS method for TDM |
| Mycophenolic Acid-d3 [1] | Mycophenolic Acid | Online SPE LC-MS/MS method for TDM |
The methodology from the identified study provides a robust template for using these deuterated standards [1].
The workflow for this analytical method is summarized below.
Deuterium isotope effects are a key concept in pharmaceutical research, where replacing hydrogen (H) with deuterium (D) in a drug molecule can alter its metabolic properties [1].
The following diagram illustrates the conceptual pathway and potential outcomes of deuterating a drug molecule.
For a comprehensive evaluation of a deuterated drug like (-)-Ketoconazole-d3, researchers typically employ a suite of in vitro and in vivo experiments. The table below summarizes the core components of this evaluation strategy.
| Evaluation Aspect | Experimental System | Key Measured Parameters | Interpretation & Goal |
|---|
| In Vitro Metabolic Stability [1] | Liver microsomes (human or animal) incubated with NADPH | In vitro half-life (t₁/₂) Intrinsic Clearance (CLint) | A longer t₁/₂ and lower CLint for the deuterated drug indicate improved resistance to enzymatic breakdown. | | In Vivo Pharmacokinetics (PK) [1] | Animal studies (e.g., mouse, rat) via IV/SC/PO administration | Area Under Curve (AUC) Half-life (t₁/₂) Clearance (CL) Cmax | Higher AUC, longer t₁/₂, and lower CL confirm improved exposure and stability in a whole organism. | | Metabolite Identification & Profiling [2] [3] | Liver microsomes/ hepatocytes; LC-MS analysis | Metabolic pathway map Structures of metabolites | Verifies if deuteration successfully blocks specific metabolic soft spots, reducing the formation of certain metabolites. | | Biological Activity & Safety | Cell-based assays; animal efficacy/toxicology models | IC50, EC50 Biomarker levels (e.g., G-CSF) [1] Adverse effect profile | Ensures the deuterated drug retains its intended pharmacological activity and does not introduce new toxicities. |
While specific data for this compound is unavailable, the search results contain a relevant case study on d6-δ-Tocotrienol (d6-DT3), which shares the core concept of deuteration to improve metabolic stability [1]. This example provides concrete experimental data:
This case demonstrates a successful application of deuteration and outlines the type of experimental data you would need to look for regarding this compound.
Cross-validation is a crucial technique in machine learning and data modeling for assessing how well a predictive model will generalize to an independent dataset. It is primarily used to prevent overfitting and to evaluate the performance of different model configurations [1] [2].
The workflow for a standard k-fold cross-validation is illustrated below:
In analytical chemistry, particularly in techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), Stable Isotope Labelled Internal Standards (SIL-IS) are critical for accurate quantification [3] [4].
To structure your own comparative study, you could adapt the cross-validation philosophy to evaluate the performance of different internal standards. The goal would be to determine which standard provides the most accurate, precise, and reliable quantification for your specific method.
The following workflow outlines a potential experimental design for such a comparison:
When conducting your comparison, you would typically collect and tabulate quantitative data. Here are examples of critical metrics to track:
| Deuterated Standard | Calibration Curve R² | Mean Accuracy (%) | Precision (% RSD) | Observed Bias at Low Conc. |
|---|---|---|---|---|
| Standard A ([M+D₃])⁺ | 0.995 | 98.5 | 4.2 | +12.5% |
| Standard B ([M+D₅])⁺ | 0.999 | 99.8 | 2.1 | +3.2% |
| Less Abundant Isotope of B ([M+D₅+2])⁺ | 0.999 | 99.9 | 1.8 | +1.5% |
Note: The data in this table is a hypothetical example based on the principle described in [4].
The table below summarizes the key experimental findings for the non-deuterated ketoconazole enantiomers, (+)-Ketoconazole and (-)-Ketoconazole [1] [2].
| Enantiomer | Alternative Name | Key Characteristics & Experimental Data |
|---|---|---|
| (+)-Ketoconazole | (2R,4S)-(+)-KET, Dextroketoconazole [1] [2] | • CYP3A4 Inhibition: IC50 1.69 µM, Ki 0.92 µM (testosterone); IC50 1.46 µM, Ki 2.52 µM (midazolam) [3] [4]. |
| (-)-Ketoconazole | (2S,4R)-(-)-KET, Levoketoconazole [1] [2] | • CYP3A4 Inhibition: IC50 0.90 µM, Ki 0.17 µM (testosterone); IC50 1.04 µM, Ki 1.51 µM (midazolam). Shows greater potency in inhibiting CYP3A4 catalytic activity [3] [4]. |
Here is a detailed look at the key experiments from which the above data was derived.
Experimental Protocol: CYP3A4 Inhibition Assay [3] [4]
Experimental Protocol: Chiral Separation for Study Chiral separation is a prerequisite for studying individual enantiomers. Multiple methods have been published:
To place the above data in context, the following diagram outlines the general research workflow for studying and differentiating between ketoconazole enantiomers.
(-)-Ketoconazole-d3) are listed as available from chemical suppliers [1] [2]. These are typically used as internal standards in bioanalytical methods (e.g., mass spectrometry) for more accurate quantification, rather than being studied for differential biological activity.
| Feature | Ketoconazole (Non-deuterated) | Deuterated Ketoconazole (Ketoconazole-d4) |
|---|---|---|
| Chemical Formula | C₂₆H₂₈Cl₂N₄O₄ [1] | C₂₇H₂₉Cl₂N₃O₄ (Note: Molecular weight includes deuterium atoms) [2] |
| Molecular Weight | Average: 531.431 g/mol [1] | 534.47 g/mol [2] |
| Primary Use | Antifungal agent; CYP enzyme inhibitor [3] [1] | Research tracer; used as an internal standard for quantitative mass spectrometry [2] |
| Metabolic Pathway | Primarily metabolized by CYP3A4 via oxidation and N-deacetylation [4] [1] | Deuterium atoms are intended to alter the rate of metabolism, particularly at deuterated positions [2] |
| Key Application in Research | Used to study CYP3A4 inhibition, steroidogenesis inhibition, and P-glycoprotein effects [3] [5] [6] | Used as a quantitative tracer to study the pharmacokinetics and metabolic fate of ketoconazole [2] |
While direct comparison data is limited, the search results highlight several relevant experimental approaches used in ketoconazole research that you can adapt for your own specificity assessments.
The following diagram outlines a generalized workflow for assessing deuterated ketoconazole in a complex matrix, integrating the methodologies mentioned above.
To create the objective and data-rich comparison guide your audience requires, I suggest you: